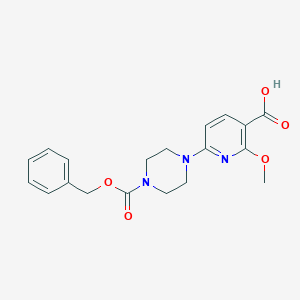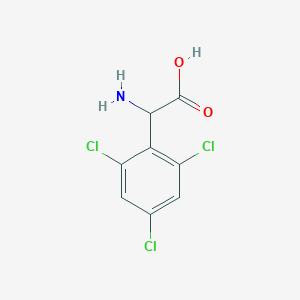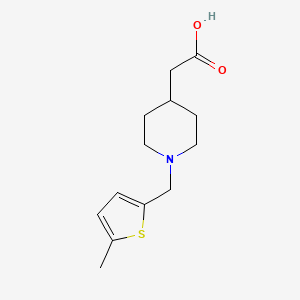
2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is a complex organic compound that features a thiophene ring, a piperidine ring, and an acetic acid moiety. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid typically involves multiple steps, including the formation of the thiophene ring, the piperidine ring, and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base, and an organoboron reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
作用机制
The mechanism of action of 2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
相似化合物的比较
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene derivative with antispasmodic properties.
Timepidium Bromide: Used for its anticholinergic effects.
Uniqueness
2-(1-((5-Methylthiophen-2-yl)methyl)piperidin-4-yl)acetic acid is unique due to its specific combination of a thiophene ring, a piperidine ring, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H19NO2S |
|---|---|
分子量 |
253.36 g/mol |
IUPAC 名称 |
2-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H19NO2S/c1-10-2-3-12(17-10)9-14-6-4-11(5-7-14)8-13(15)16/h2-3,11H,4-9H2,1H3,(H,15,16) |
InChI 键 |
JGMFMVDGEHGWCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)CN2CCC(CC2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


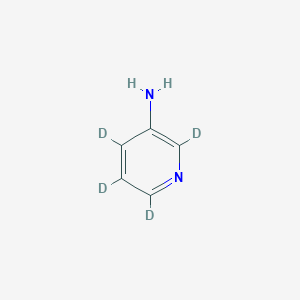

![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
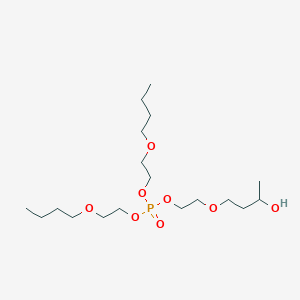
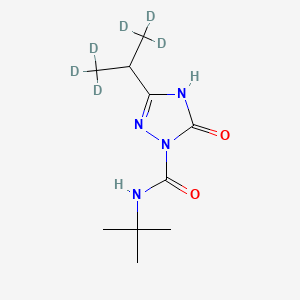
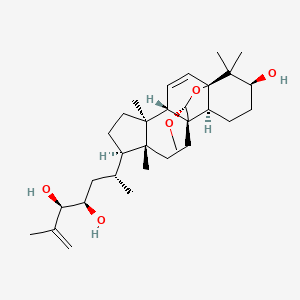
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
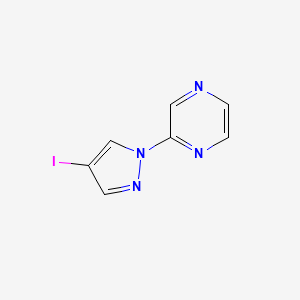
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
